CID 25034599
CID 25034599
MDA19 or MDA-19 is discontinued (DEA controlled substance). It is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). MDA19 exhibited a distinctive in vitro functional profile at rat CB2 receptors and behaved as a CB1/CB2 agonist in vivo, characteristics of a protean agonist. MDA19 has potential for alleviating neuropathic pain without producing adverse effects in the central nervous system.
Brand Name:
Vulcanchem
CAS No.:
1048973-47-2
VCID:
VC0534704
InChI:
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,23,25)/b22-19-
SMILES:
CCCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O
Molecular Formula:
C21H23N3O2
Molecular Weight:
349.4 g/mol
CID 25034599
CAS No.: 1048973-47-2
Inhibitors
VCID: VC0534704
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1048973-47-2 |
---|---|
Product Name | CID 25034599 |
Molecular Formula | C21H23N3O2 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | N-[(Z)-(1-hexyl-2-oxoindol-3-ylidene)amino]benzamide |
Standard InChI | InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3,(H,23,25)/b22-19- |
Standard InChIKey | ZGQHMZCITJHYOW-QOCHGBHMSA-N |
Isomeric SMILES | CCCCCCN1C2=CC=CC=C2/C(=N/NC(=O)C3=CC=CC=C3)/C1=O |
SMILES | CCCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O |
Canonical SMILES | CCCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=CC=CC=C3)C1=O |
Appearance | Solid powder |
Description | MDA19 or MDA-19 is discontinued (DEA controlled substance). It is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). MDA19 exhibited a distinctive in vitro functional profile at rat CB2 receptors and behaved as a CB1/CB2 agonist in vivo, characteristics of a protean agonist. MDA19 has potential for alleviating neuropathic pain without producing adverse effects in the central nervous system. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | MDA-19; MDA 19; MDA19. |
Reference | 1: Xu JJ, Diaz P, Astruc-Diaz F, Craig S, Munoz E, Naguib M. Pharmacological 2: Diaz P, Xu J, Astruc-Diaz F, Pan HM, Brown DL, Naguib M. Design and synthesis |
PubChem Compound | 25034599 |
Last Modified | Nov 16 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume